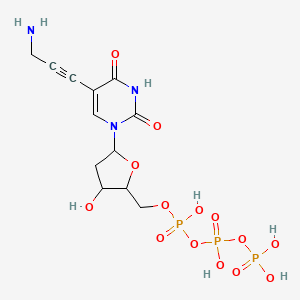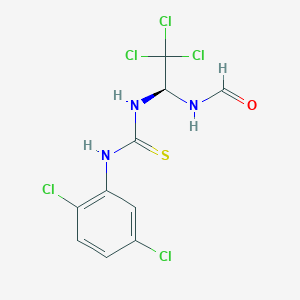
3|A-acetoxy-eupha-7-25-dien-24(R)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 3, also known as diABZI, is a non-nucleotide-based ligand that potently activates the stimulator of interferon genes (STING) pathway. This compound has garnered significant attention due to its ability to induce the production of type-I interferons and pro-inflammatory cytokines, making it a promising candidate for various therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diABZI involves the design of amidobenzimidazole molecules that can effectively activate the STING pathway. The synthetic route typically includes the following steps:
Formation of Amidobenzimidazole Core: The core structure is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Linking of Amidobenzimidazole Molecules: Two amidobenzimidazole molecules are linked to create a dimeric ligand that can symmetrically bind to the STING protein.
Industrial Production Methods
Industrial production of diABZI involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large quantities of the starting materials are reacted in batch reactors.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
DiABZI undergoes several types of chemical reactions, including:
Oxidation: DiABZI can be oxidized under specific conditions to form oxidized derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Substitution reactions often involve reagents such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives and substituted analogs of diABZI, which may have different biological activities.
Applications De Recherche Scientifique
DiABZI has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune responses.
Biology: Employed in research to understand the mechanisms of immune activation and inflammation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and antiviral therapies.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the STING pathway.
Mécanisme D'action
DiABZI exerts its effects by binding to the STING protein and inducing a conformational change that activates the STING pathway. This activation leads to the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in immune responses. The molecular targets involved include the STING protein and downstream signaling molecules such as NF-κB and IRF3.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’3’-cGAMP: A classical STING agonist that activates the STING pathway through a different mechanism.
CDN-based STING Agonists: Other cyclic dinucleotide-based agonists that activate STING.
Uniqueness of DiABZI
DiABZI is unique in that it is a non-nucleotide-based STING agonist, which provides several advantages:
Increased Bioavailability: DiABZI has better bioavailability compared to nucleotide-based agonists.
Different Activation Mechanism: Unlike classical STING agonists that require a closed ‘lid’ conformation, diABZI activates STING while maintaining an open conformation.
Therapeutic Potential: DiABZI has shown promising results in preclinical studies for cancer treatment and antiviral therapies, highlighting its potential as a versatile therapeutic agent.
Propriétés
Formule moléculaire |
C10H8Cl5N3OS |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-[(1S)-2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]formamide |
InChI |
InChI=1S/C10H8Cl5N3OS/c11-5-1-2-6(12)7(3-5)17-9(20)18-8(16-4-19)10(13,14)15/h1-4,8H,(H,16,19)(H2,17,18,20)/t8-/m0/s1 |
Clé InChI |
PGJJWPXICHBQCW-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)NC(=S)N[C@@H](C(Cl)(Cl)Cl)NC=O)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)NC(=S)NC(C(Cl)(Cl)Cl)NC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13394271.png)
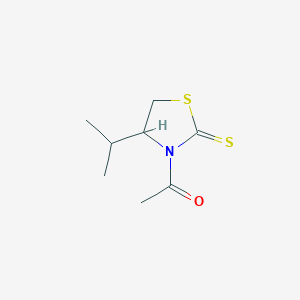
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13394281.png)
![17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13394286.png)
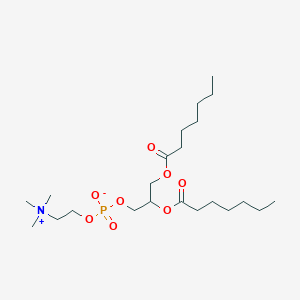
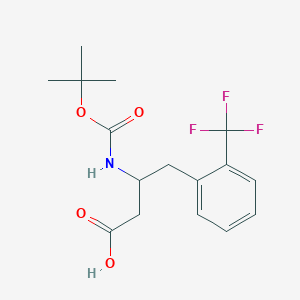
![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[3-[4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid](/img/structure/B13394308.png)
![1-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine;but-2-enedioic acid](/img/structure/B13394323.png)

![1-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13394336.png)
![2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid](/img/structure/B13394340.png)
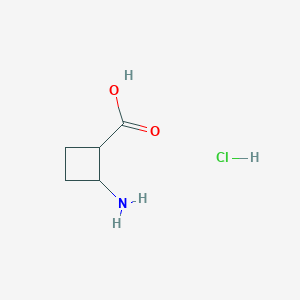
![1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B13394366.png)
